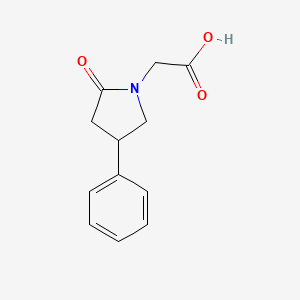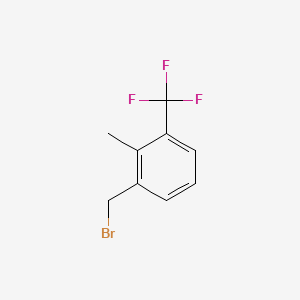
1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
The compound "1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene" is a brominated aromatic molecule that contains both methyl and trifluoromethyl substituents on the benzene ring. This structure suggests potential reactivity due to the presence of the bromomethyl group, which can participate in various chemical reactions, and the electron-withdrawing trifluoromethyl group, which can influence the electronic properties of the molecule.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be complex due to the potential for multiple substitution patterns. For instance, the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene involves the treatment of 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . Although not the exact compound , this synthesis provides insight into the potential methods that could be adapted for the synthesis of "1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene," such as halogenation reactions under controlled conditions.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be quite complex due to the presence of substituents that can influence the overall conformation and electronic distribution. X-ray crystallography studies have been conducted on various bromo- and bromomethyl-substituted benzenes to understand these effects . These studies reveal interactions such as C–H···Br hydrogen bonds and Br···π interactions, which could also be relevant to the structure of "1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene."
Chemical Reactions Analysis
Bromomethyl groups in benzene derivatives are reactive sites that can undergo further chemical transformations. For example, the reaction of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) leads to the generation of phenyllithium intermediates, which can be trapped or further reacted to produce various compounds . This suggests that the bromomethyl group in "1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene" could similarly be used to generate reactive intermediates for further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their substituents. For example, the presence of bulky groups can lead to the formation of rotational isomers and affect the compound's NMR spectra . The trifluoromethyl group is known to be a strong electron-withdrawing group, which would affect the electron density of the benzene ring and potentially its reactivity and physical properties. The exact properties of "1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene" would need to be determined experimentally, but insights can be gained from related compounds.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound similar to 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene, is useful as a starting material in organometallic synthesis. It enables a variety of synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
X-Ray Structure Determinations : The structures of various bromo- and bromomethyl-substituted benzenes, including those similar to the compound , have been analyzed to understand interactions like C–H···Br and C–Br···π (Jones, Kuś, & Dix, 2012).
Reagent-modulated Site Selectivities : Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, closely related to 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene, are used to study deprotonation reactions and establish optional site selectivities (Mongin, Desponds, & Schlosser, 1996).
Material Science and Chemical Engineering
Synthesis of Novel Macrocycles : 1,2-Bis(ethoxycarbonylmethoxy)benzene, structurally similar to the compound , has been used in the synthesis of macrocycles, which are significant for binding and transporting metal cations (Kumar, Singh, & Singh, 1992).
Ionic Liquid Applications : The use of ionic liquids containing trifluoromethyl groups in the separation of aromatic hydrocarbons from alkanes highlights the relevance of fluorinated compounds in industrial processes (Arce, Earle, Rodríguez, & Seddon, 2007).
Fabrication of Polybenzimidazole Membranes : Compounds like 1,3,5-tris(bromomethyl)benzene have been employed to covalently crosslink polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells, indicating the potential use of bromomethyl-trifluoromethyl benzene derivatives in advanced material applications (Yang et al., 2018).
Chemistry and Pharmacology
Synthesis of Heterocyclic Compounds : The compound of interest may find application in the synthesis of heterocyclic compounds, similar to the synthesis of indole-based cyclophanes and cylindrical cyclophanes using related bromomethyl benzene derivatives (Rajakumar & Swaroop, 2006).
Catalysis in Chemical Reactions : Derivatives of bromomethyl benzene, similar to the compound , have been used as ligands in catalytic reactions, such as the Heck reaction, demonstrating their utility in facilitating complex chemical transformations (Das et al., 2010).
Safety And Hazards
“1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene” is considered hazardous. It is classified as a flammable liquid and can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-7(5-10)3-2-4-8(6)9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSABBOPLIUMXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379616 | |
| Record name | 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene | |
CAS RN |
261952-16-3 | |
| Record name | 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-3-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



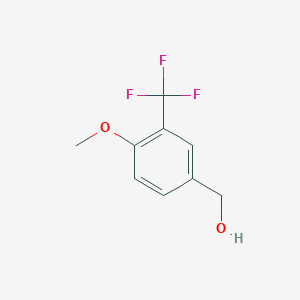
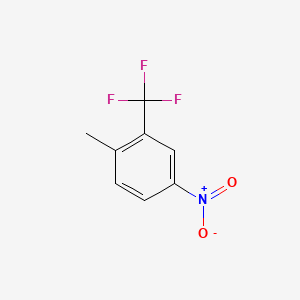
![Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1305605.png)
![Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B1305606.png)
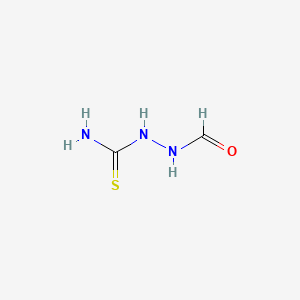
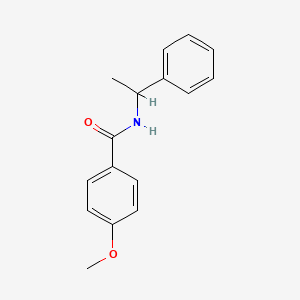
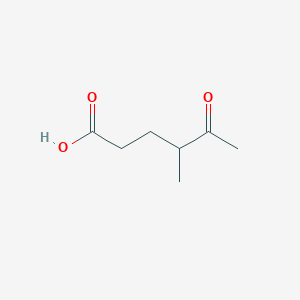
![2-(Thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1305622.png)
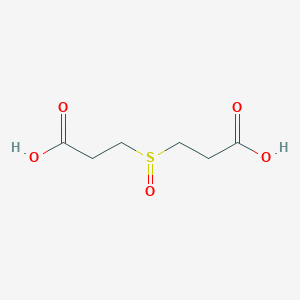
![4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1305627.png)
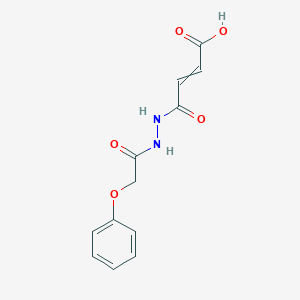
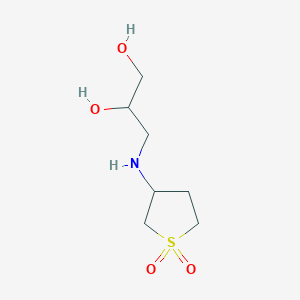
![Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1305636.png)
